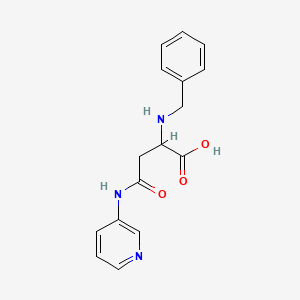![molecular formula C16H14FNO5S3 B12190191 4-[(4-Fluorophenyl)sulfonyl]-5-(isopropylsulfonyl)-2-thien-2-yl-1,3-oxazole](/img/structure/B12190191.png)
4-[(4-Fluorophenyl)sulfonyl]-5-(isopropylsulfonyl)-2-thien-2-yl-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-Fluorophenyl)sulfonyl]-5-(isopropylsulfonyl)-2-thien-2-yl-1,3-oxazole is a complex organic compound featuring a combination of fluorophenyl, sulfonyl, isopropylsulfonyl, thienyl, and oxazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Fluorophenyl)sulfonyl]-5-(isopropylsulfonyl)-2-thien-2-yl-1,3-oxazole typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.
Introduction of the Thienyl Group: The thienyl group can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thienyl boronic acid and a halogenated oxazole intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl and oxazole rings.
Reduction: Reduction reactions can target the sulfonyl groups, potentially converting them to sulfides.
Substitution: Electrophilic aromatic substitution can occur on the fluorophenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding sulfides.
Substitution: Halogenated derivatives of the fluorophenyl ring.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as enzyme inhibition or receptor binding, making them candidates for drug development.
Medicine
Potential medicinal applications include the development of new pharmaceuticals targeting specific pathways or receptors. The presence of the fluorophenyl and sulfonyl groups suggests potential for high binding affinity and specificity.
Industry
In industry, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its stability and functional group versatility.
Mechanism of Action
The mechanism of action for compounds like 4-[(4-Fluorophenyl)sulfonyl]-5-(isopropylsulfonyl)-2-thien-2-yl-1,3-oxazole typically involves interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl groups can form strong interactions with protein active sites, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
4-[(4-Fluorophenyl)sulfonyl]-2-thienyl-1,3-oxazole: Lacks the isopropylsulfonyl group, potentially altering its chemical reactivity and biological activity.
5-(Isopropylsulfonyl)-2-thienyl-1,3-oxazole: Lacks the fluorophenylsulfonyl group, which may reduce its binding affinity in biological systems.
Uniqueness
The combination of fluorophenylsulfonyl and isopropylsulfonyl groups in 4-[(4-Fluorophenyl)sulfonyl]-5-(isopropylsulfonyl)-2-thien-2-yl-1,3-oxazole provides a unique balance of chemical reactivity and biological activity, making it a versatile compound for various applications.
This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C16H14FNO5S3 |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
4-(4-fluorophenyl)sulfonyl-5-propan-2-ylsulfonyl-2-thiophen-2-yl-1,3-oxazole |
InChI |
InChI=1S/C16H14FNO5S3/c1-10(2)25(19,20)16-15(18-14(23-16)13-4-3-9-24-13)26(21,22)12-7-5-11(17)6-8-12/h3-10H,1-2H3 |
InChI Key |
XQJFLCQKEBSBQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)C1=C(N=C(O1)C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl(1-phenylpyrazolo[4,5-e]pyrimidin-4-yl)(2-(2-pyridyl)ethyl)amine](/img/structure/B12190111.png)
![2-(3,4-dihydroisoquinolin-2(1H)-yl)-3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12190113.png)
![1-[(6-Butoxynaphthalen-2-yl)sulfonyl]piperidine](/img/structure/B12190116.png)
![5-(4-bromophenyl)sulfonyl-6-imino-7-[(4-methylphenyl)methyl]-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B12190117.png)
![3-phenyl-N-[2-(phenylcarbonyl)phenyl]-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide](/img/structure/B12190118.png)

![4-{[(2Z)-3-(2,6-diethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid](/img/structure/B12190128.png)
![(4-Methyl-1,2,3-thiadiazol-5-yl)(1-oxa-4-azaspiro[4.5]dec-4-yl)methanone](/img/structure/B12190135.png)

![N-(2,1,3-benzoxadiazol-4-yl)-2-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B12190148.png)
![methyl 2-({(E)-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4,5-dimethoxybenzoate](/img/structure/B12190157.png)

![N-[2-(1H-indol-3-yl)ethyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B12190184.png)
![1-[2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)-1H-pyrrol-3-yl]-2-[4-(methylsulfanyl)phenoxy]ethan-1-one](/img/structure/B12190193.png)
